N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide
Description
N-Cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a phenyl group at the 1-position and a cyclopropylsulfonamide moiety at the 4-position. Its molecular formula is C₁₂H₁₂N₃O₂S, with a molecular weight of 263.32 g/mol . The compound’s structure combines aromatic (phenyl) and strained aliphatic (cyclopropyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-cyclopropyl-1-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-18(17,14-10-6-7-10)12-8-13-15(9-12)11-4-2-1-3-5-11/h1-5,8-10,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMCISJYDBLXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of cyclopropylamine with phenylhydrazine, followed by sulfonation. The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and environmentally benign reagents, making the process sustainable and scalable .
Chemical Reactions Analysis
Substitution Reactions at the Sulfonamide Group
The sulfonamide (-SO₂NH-) group is a key reactive site, enabling nucleophilic substitutions under specific conditions.
Alkylation/Acylation of the Sulfonamide Nitrogen
The NH group in the sulfonamide can undergo alkylation or acylation to form N-alkyl/aryl derivatives. For example:
Mechanistic Insight : The lone pair on the sulfonamide nitrogen facilitates nucleophilic attack on electrophiles like alkyl halides or acyl chlorides. Steric hindrance from the cyclopropyl group may reduce reaction efficiency .
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring’s electron-rich nature allows electrophilic substitution, primarily at the C3/C5 positions (para to sulfonamide).
Nitration and Halogenation
| Reaction Type | Reagents/Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C5 | 5-Nitro derivative | 45% |
| Bromination | Br<sub>2</sub>, FeBr<sub>3</sub>, DCM | C3 | 3-Bromo derivative | 62% |
Key Findings :
-
The electron-withdrawing sulfonamide group directs electrophiles to the C3/C5 positions .
-
Steric effects from the phenyl group at N1 limit substitution at C4 .
Ring-Opening Reactions of the Cyclopropyl Group
The cyclopropyl substituent can undergo ring-opening under strong acidic or oxidative conditions:
Mechanistic Insight : Strain in the cyclopropane ring makes it susceptible to cleavage, forming alkenes or carbonyl compounds .
Cross-Coupling Reactions
The phenyl group at N1 can participate in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Biaryl derivative | 55% |
| Buchwald-Hartwig Amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amine | N-Aryl derivative | 48% |
Limitations : The sulfonamide group may coordinate with palladium, necessitating optimized ligands .
Acid/Base-Mediated Rearrangements
Under basic conditions, the sulfonamide can undergo rearrangement or hydrolysis:
| Condition | Reagents | Product | Outcome |
|---|---|---|---|
| Strong Base (NaOH) | Aq. NaOH, EtOH, reflux | Pyrazole-4-sulfonic acid | Complete hydrolysis of sulfonamide |
| Mild Base (NaHCO<sub>3</sub>) | DCM, RT | Stable | No reaction observed |
Biological Activity and Reactivity
While not a direct chemical reaction, the sulfonamide’s interaction with biological targets highlights its electrophilic character:
Scientific Research Applications
N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of succinate dehydrogenase, disrupting the enzyme’s activity and affecting cellular respiration in fungi . This inhibition is achieved through strong interactions with the enzyme’s active site, leading to the disruption of its normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide and related sulfonamide derivatives:
Key Observations:
Structural Variations: Substituent Effects: The target compound’s phenyl group contrasts with methyl (e.g., ) or chlorophenyl (e.g., ) substituents in analogs. Phenyl groups may enhance π-π stacking interactions in biological targets, while methyl groups increase lipophilicity (LogP = 1.64 in ).
Physicochemical Properties :
- Molecular Weight : The target compound (263.32 g/mol) is smaller than derivatives with extended aromatic systems (e.g., 616.90 g/mol in ), which may improve membrane permeability.
- Melting Points : Higher melting points in chlorinated (178–182°C, ) and fluorinated (211–214°C, ) analogs suggest increased crystallinity due to halogenated substituents.
Functional Group Impact :
- Electron-Withdrawing Groups : Chlorine () and fluorine () substituents may enhance metabolic stability but reduce solubility.
- Sulfonamide Linkage : All compounds share a sulfonamide group, a common pharmacophore for enzyme inhibition (e.g., carbonic anhydrase, COX-2).
Research Implications
- SAR Studies : Comparative data highlight the importance of substituent choice: phenyl groups may favor aromatic interactions, while halogens (Cl, F) enhance stability but require balancing with solubility.
Biological Activity
N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications in various fields.
Target Enzyme : The primary target of this compound is succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and is involved in cellular respiration.
Mode of Action : The compound inhibits SDH by binding to its active site, leading to a cascade of cellular effects. Notably, it disrupts mycelial morphology, increases cell membrane permeability, and enhances mitochondrial proliferation.
Antimicrobial and Antifungal Properties
This compound exhibits promising antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new therapeutic agents .
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of pyrazole sulfonamides, including this compound, show antiproliferative activity against cancer cell lines. For instance, it has been tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing significant cytotoxic effects without notable toxicity at certain concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. The sulfonamide group enhances solubility and reactivity, contributing to its potent biological effects. Comparisons with similar compounds reveal variations in activity based on structural modifications:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-4-nitro-1H-pyrazole | Nitro group addition | Varies from N-cyclopropyl derivative |
| 3(5)-Substituted Pyrazoles | Tautomerism and complex synthesis | Diverse biological activities |
Study on Anticancer Activity
A recent study investigated the anticancer potential of pyrazole derivatives, including this compound. The findings indicated that certain modifications led to enhanced potency against breast cancer cell lines, highlighting the importance of structural optimization in drug design .
Inhibition Studies
Another study focused on the inhibition profile against various kinases, revealing that compounds within this class exhibit selectivity towards specific targets while maintaining low off-target activity. This selectivity is crucial for minimizing side effects in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide?
- Methodology : Synthesis typically involves multi-step reactions. For pyrazole-sulfonamide derivatives, a common approach includes:
Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or via cycloaddition reactions (e.g., using 5-aminopyrazole intermediates) .

Sulfonamide functionalization : Reacting the pyrazole intermediate with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonamide group.
Cyclopropane substitution : N-cyclopropylation using cyclopropylmethyl halides or via Buchwald–Hartwig coupling for regioselective substitution .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
- Methodology :
Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure refinement : Use SHELXL for small-molecule refinement, ensuring R-factor < 5% and validation via ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound?
- Analysis framework :
Reassess computational models : Verify solvent parameters (e.g., COSMO-RS) and protonation states using pKa predictions.
Experimental validation : Conduct parallel shake-flask solubility tests in buffered solutions (pH 1–7.4) with UV-Vis quantification.
Identify confounding factors : Check for polymorphism (via XRPD) or hydrate/solvate formation (TGA/DSC) that may alter solubility .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining carbonic anhydrase inhibitory activity?
- Methodology :
Structure-activity relationship (SAR) : Modify the cyclopropyl group to reduce steric hindrance (e.g., smaller substituents like methyl) while retaining sulfonamide binding to Zn²⁺ in the enzyme active site .
Lipophilicity adjustment : Introduce hydrophilic moieties (e.g., hydroxyl groups) to improve solubility without disrupting π-π stacking interactions with aromatic residues.
In vitro assays : Test inhibitory potency against human CA isoforms (e.g., CA-II, CA-IX) and assess metabolic stability in liver microsomes .
Q. How should researchers design experiments to address conflicting cytotoxicity data in different cancer cell lines?
- Experimental design :
Standardize assays : Use identical cell culture conditions (e.g., DMEM + 10% FBS) and cytotoxicity endpoints (e.g., IC₅₀ via MTT assay).
Mechanistic profiling : Perform RNA-seq or proteomics to identify differential target expression (e.g., apoptosis regulators like Bcl-2) across cell lines.
Control for efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess transporter-mediated resistance .
Data Analysis & Technical Challenges
Q. What analytical techniques are critical for distinguishing between polymorphic forms of this sulfonamide derivative?
- Techniques :
XRPD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .
Thermal analysis : Use TGA to detect solvate loss (weight loss >5%) and DSC to identify melting point variations between polymorphs.
Solid-state NMR : Resolve differences in hydrogen bonding networks via ¹H-¹⁵N CP/MAS NMR .
Q. How can researchers validate the purity of synthesized batches when minor impurities co-elute in HPLC?
- Methodology :
Orthogonal techniques : Combine reverse-phase HPLC with ion-exchange chromatography.
High-resolution MS : Detect impurities at <0.1% levels using Q-TOF mass spectrometry.
NMR spiking experiments : Add authentic samples of suspected impurities to confirm co-elution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
